molecular formula C22H15ClN4OS B1235454 5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1235454
M. Wt: 418.9 g/mol
InChI Key: FGPRJQDJDHNLQF-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-[(1-methyl-3-indolyl)methylideneamino]-4-thieno[2,3-d]pyrimidinone is a member of indoles.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Anticancer Potential

Compounds structurally related to 5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one have shown significant potential as anticancer agents. Studies have highlighted their effectiveness against various cancer cell lines, offering a pathway for the development of new chemotherapeutic agents. See the research by Hafez et al., 2016 and Hafez et al., 2017 for more details.

Synthesis and Chemical Properties

The synthesis and unique chemical properties of thieno[2,3-d]pyrimidin derivatives, closely related to the compound , have been extensively studied. These properties are crucial for the development of new pharmaceuticals and materials. Refer to the studies by Lei et al., 2017 and Atapour-Mashhad et al., 2017 for insights into synthesis methods and properties.

properties

Molecular Formula

C22H15ClN4OS

Molecular Weight

418.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[(E)-(1-methylindol-3-yl)methylideneamino]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H15ClN4OS/c1-26-11-15(17-4-2-3-5-19(17)26)10-25-27-13-24-21-20(22(27)28)18(12-29-21)14-6-8-16(23)9-7-14/h2-13H,1H3/b25-10+

InChI Key

FGPRJQDJDHNLQF-KIBLKLHPSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/N3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl

SMILES

CN1C=C(C2=CC=CC=C21)C=NN3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NN3C=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one
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5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
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5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)-3-{[(1E)-(1-methyl-1H-indol-3-yl)methylene]amino}thieno[2,3-d]pyrimidin-4(3H)-one

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